molecular formula C23H19ClN2 B13854915 7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine

7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine

Cat. No.: B13854915
M. Wt: 358.9 g/mol
InChI Key: GBXNPEMYPNFDDN-UHFFFAOYSA-N
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Description

7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]benzimidazole core with a chlorine atom at the 7th position and two phenyl groups at the 4th position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one with suitable reagents to form the desired imidazole derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of column chromatography and other purification techniques ensures the isolation of pure 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole .

Chemical Reactions Analysis

Types of Reactions

7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted and oxidized derivatives of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole, each with distinct chemical and biological properties .

Scientific Research Applications

7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole include other imidazole derivatives such as:

Uniqueness

The uniqueness of 7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

7-chloro-4,4-diphenyl-2,3-dihydro-1H-pyrido[1,2-a]benzimidazole

InChI

InChI=1S/C23H19ClN2/c24-19-12-13-21-20(16-19)25-22-23(14-7-15-26(21)22,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-6,8-13,16H,7,14-15H2

InChI Key

GBXNPEMYPNFDDN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC3=C(N2C1)C=CC(=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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